3-苯基-1$l^{4},4-硫代吗啉-1-酮

描述

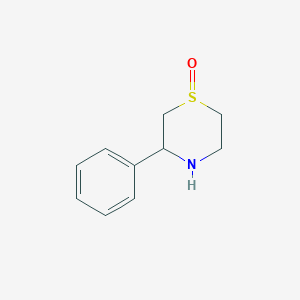

3-Phenyl-1lambda4-thiomorpholin-1-one is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.29 g/mol . It is also known by its IUPAC name, 3-phenylthiomorpholine 1-oxide . This compound is characterized by the presence of a thiomorpholine ring substituted with a phenyl group, making it an interesting subject for various chemical studies and applications.

科学研究应用

双环P,S-杂环的合成

3-苯基-1$l^{4},4-硫代吗啉-1-酮可用于合成新型双环P,S-杂环。 硫代查耳酮与1-苯基-4H-磷宁-4-酮1-氧化物发生环加成反应,具有高度区域选择性和立体选择性,生成迄今未知的含有稠合噻喃和磷宁环的双环P,S-杂环 .

生物医学应用

该化合物具有潜在的生物医学应用。 例如,它可用于合成1H-吡唑并[3,4-b]吡啶,这是一类具有两种可能的互变异构体的杂环化合物:1H-和2H-异构体 .

抗炎作用

3-苯基-1$l^{4},4-硫代吗啉-1-酮的一些衍生物已显示出显着的抗炎作用,其对爪水肿的抑制率高达77% .

追踪和抑制SHP1活性

该化合物可用于开发快速追踪和抑制复杂生物系统中SHP1活性的有效方法 .

科学实验

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1lambda4-thiomorpholin-1-one typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method includes the use of phenyl halides in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 3-Phenyl-1lambda4-thiomorpholin-1-one may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated reactors and precise control over reaction parameters ensures the reproducibility of the product .

化学反应分析

Types of Reactions

3-Phenyl-1lambda4-thiomorpholin-1-one undergoes various chemical reactions, including:

Oxidation: The compound

生物活性

3-Phenyl-1lambda4-thiomorpholin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3-Phenyl-1lambda4-thiomorpholin-1-one features a thiomorpholine ring substituted with a phenyl group. Its structural formula can be represented as follows:

This compound is characterized by its unique thiomorpholine moiety, which contributes to its biological activity.

The biological activity of 3-Phenyl-1lambda4-thiomorpholin-1-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It interacts with specific receptors, potentially influencing signaling pathways related to pain, inflammation, and other physiological processes.

Biological Activities

Research indicates that 3-Phenyl-1lambda4-thiomorpholin-1-one exhibits several biological activities:

- Antimicrobial Activity : Studies demonstrate its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces edema in animal models | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3-Phenyl-1lambda4-thiomorpholin-1-one involved testing against various bacterial strains. The compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving induced paw edema in rats, administration of 3-Phenyl-1lambda4-thiomorpholin-1-one resulted in a notable reduction in swelling compared to the control group. This suggests its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Activity

Research focusing on the anticancer effects revealed that treatment with 3-Phenyl-1lambda4-thiomorpholin-1-one led to a significant decrease in cell viability among various cancer cell lines. Mechanistic studies indicated the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic agent.

属性

IUPAC Name |

3-phenyl-1,4-thiazinane 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSILBSHQKALROG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。